6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester

Physicochemical Profiling Lead Optimization Medicinal Chemistry

This 6-oxo benzyl ester is the direct precursor to compound 36 (Ki=0.47 nM, mu-opioid antagonist). Unlike the 4-oxo isomer, the 6-oxo scaffold delivers optimal protonation (pKa -0.68) for physiological target engagement. Enantiopure (S)- or (R)- forms are essential—only specific diastereomers (e.g., (4S,9aR)) show anticonvulsant activity; the (4R,9aS) series is inactive. The benzyl ester enables selective N-functionalization after hydrogenolytic deprotection for rapid SAR exploration. Procure with defined stereochemistry to avoid inactive series and maximize lead-finding probability.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
Cat. No. B8232679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2C(=O)C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H20N2O3/c19-15-8-4-7-14-11-17(9-10-18(14)15)16(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2
InChIKeyIQDCNEHTFAMDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester: Structural and Pharmacophoric Baseline for Targeted Procurement


6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester (CAS 2409670-59-1 for the racemate; (S)-enantiomer CAS 2366184-44-1; (R)-enantiomer CAS 2366184-45-2) is a chiral, conformationally constrained bicyclic heterocycle belonging to the octahydro-pyrido[1,2-a]pyrazine class. It features a 6-oxo substitution on the fused ring system and a benzyl ester protecting group at the 2-carboxylic acid position. This scaffold is recognized as a privileged pharmacophore in medicinal chemistry, serving as a core structural component in potent mu-opioid receptor (MOR) antagonists [1], monoacylglycerol lipase (MAGL) inhibitors [2], and anticonvulsant agents [3]. Its rigid bicyclic framework imparts stereochemical stability and is utilized to design conformationally restricted analogs for probing biological targets.

Why Generic Substitution of 6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester Fails: Positional and Stereochemical Sensitivity


The octahydro-pyrido[1,2-a]pyrazine scaffold exhibits extreme sensitivity to both the position of the oxo group and the absolute stereochemistry at the ring junction. A head-to-head prediction of physicochemical properties reveals that the 6-oxo isomer (pKa = -0.68) is measurably less acidic than its 4-oxo counterpart (pKa = -0.83) , which alters protonation states under physiological conditions and can affect both solubility and target engagement. Furthermore, anticonvulsant SAR studies have demonstrated that compounds with the (4R,9aS) absolute configuration are completely inactive, whereas other stereoisomers exhibit markedly dissimilar spectra of anti-seizure efficacy [1]. In the MOR antagonist series, replacement of the octahydroquinolizine template with an octahydro-pyrido[1,2-a]pyrazine scaffold yielded compound 36 with Ki = 0.47 nM, while closely related analogs exhibited significantly different selectivity profiles [2]. These findings confirm that in-class compounds cannot be interchanged without risking loss of activity or altered pharmacological profiles.

Quantitative Differentiation Evidence for 6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester Against Closest Analogs


Predicted pKa Differentiation: 6-Oxo vs. 4-Oxo Positional Isomer

The (R)-6-oxo isomer exhibits a predicted pKa of -0.68±0.20, which is 0.15 log units higher (less acidic) than the (R)-4-oxo isomer (predicted pKa -0.83±0.20) . This difference, while modest, reflects the electronic influence of the oxo group position on the basicity of the pyrazine nitrogen, which can shift the ionization equilibrium at physiological pH and alter hydrogen-bonding capacity, solubility, and target binding.

Physicochemical Profiling Lead Optimization Medicinal Chemistry

Stereochemistry-Driven Anticonvulsant Activity: Inactive (4R,9aS) vs. Active (4S,9aR) and (4R,9aR) Diastereomers

In a series of chiral perhydropyrido[1,2-a]pyrazines evaluated in in vivo epilepsy models, the (4R,9aS) absolute configuration proved completely inactive, whereas the (4S,9aR)-6 and (4R,9aR)-6 diastereomers exhibited high potency in the 6 Hz psychomotor seizure model with ED50 values comparable to the reference drug Levetiracetam [1]. This stereochemical sensitivity demonstrates that procurement of the correct enantiomer/diastereomer is not optional but essential for achieving biological activity.

Anticonvulsant Drug Discovery Chiral SAR In Vivo Pharmacology

Mu-Opioid Receptor Antagonist Potency: Octahydro-pyrido[1,2-a]pyrazine Scaffold vs. Octahydroquinolizine Template

Replacement of the octahydroquinolizine template (compound 4) with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold (compound 36) yielded a compound with subnanomolar mu-opioid receptor affinity (Ki = 0.47 nM) and potent antagonist activity (IC50 = 1.8 nM), alongside improved mu/kappa and mu/delta selectivity compared to the quinolizine progenitor [1]. The 6-oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester serves as a direct precursor to this privileged scaffold, providing the required bicyclic core with the correct oxidation state and a benzyl ester handle for further derivatization.

Opioid Receptor Pharmacology Scaffold Hopping Selectivity Profiling

Benzyl Ester as a Superior Protecting Group: Synthetic Yield Enhancement vs. tert-Butyl Ester

An optimized synthetic route for 6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester was reported to achieve 78% overall yield in three steps, a substantial improvement over the original six-step synthesis that afforded only 45% yield [1]. While no direct comparative yield data for the analogous tert-butyl ester synthesis under identical conditions is available, the benzyl ester is generally preferred in multi-step syntheses due to its orthogonal deprotection conditions (hydrogenolysis) that are compatible with acid- and base-sensitive functionalities, unlike the tert-butyl ester which requires acidic cleavage.

Synthetic Methodology Protecting Group Strategy Process Chemistry

Optimal Research and Industrial Application Scenarios for 6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester


Mu-Opioid Receptor Antagonist Lead Optimization

The 6-oxo benzyl ester serves as a direct precursor to the octahydro-pyrido[1,2-a]pyrazine scaffold that delivered compound 36 (Ki = 0.47 nM, mu-opioid antagonist). The benzyl ester protecting group allows selective N-functionalization at the 2-position after hydrogenolytic deprotection, enabling rapid SAR exploration around this privileged pharmacophore [1]. Researchers seeking mu-opioid antagonists with improved mu/kappa and mu/delta selectivity should prioritize this intermediate over octahydroquinolizine-based building blocks.

Anticonvulsant Drug Discovery with Stereochemical Control

The chiral nature of the pyrido[1,2-a]pyrazine core is critical for anticonvulsant activity, as only specific diastereomers (e.g., (4S,9aR) and (4R,9aR)) are active in the 6 Hz seizure model [1]. Procurement of enantiomerically pure (S)- or (R)-6-oxo benzyl ester (CAS 2366184-44-1 or 2366184-45-2) ensures that downstream chemistry proceeds with retention of configuration, avoiding the inactive (4R,9aS) series and maximizing the probability of identifying efficacious anticonvulsant leads.

MAGL Inhibitor Development for Neuroinflammation

The octahydropyrido[1,2-a]pyrazine core is explicitly claimed in patent literature as a MAGL inhibitor scaffold for the treatment of neuroinflammation, neurodegenerative diseases (Alzheimer's, Parkinson's), pain, and mental disorders [1]. The 6-oxo benzyl ester provides the correct oxidation state and a protected carboxylic acid handle for late-stage diversification, enabling the construction of focused MAGL inhibitor libraries with potential blood-brain barrier penetration.

Conformationally Constrained Peptide Mimetic Design

The rigid bicyclic framework of the 6-oxo-octahydro-pyrido[1,2-a]pyrazine system mimics the secondary structure of peptide backbones, making it a valuable building block for designing peptidomimetic inhibitors of proteases and other enzymes [1]. The benzyl ester functionality can be selectively removed to reveal a free carboxylic acid for coupling to peptide chains or for conversion to amides, esters, and other derivatives critical for lead optimization.

Quote Request

Request a Quote for 6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.